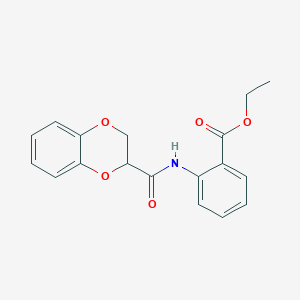
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is 327.11067264 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate, a compound featuring a unique benzodioxine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a benzodioxine moiety and an ethyl ester group. Its molecular formula is C20H21N3O6S, and it has a complex structure that allows for various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzodioxine scaffold followed by the introduction of the carbonylamino and ethyl ester functionalities. The following table summarizes common synthetic routes:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of benzodioxine | 2,3-dihydro-1,4-benzodioxin |
| 2 | Amide formation | Carbonyl chloride or isocyanate |
| 3 | Esterification | Ethanol with acid catalyst |
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antioxidant Activity
Studies have demonstrated that compounds containing the benzodioxine structure possess antioxidant properties. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. Research findings suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in animal models .
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Study on Anti-inflammatory Activity : A study published in Medicinal Chemistry evaluated the anti-inflammatory effects of derivatives of benzodioxine compounds. The results showed a significant reduction in edema in animal models treated with this compound compared to control groups .
- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited a high capacity to scavenge DPPH radicals, indicating strong antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can potentially modulate receptors related to cell signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-3-4-8-13(12)19-17(20)16-11-23-14-9-5-6-10-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGTWQHCFHNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














